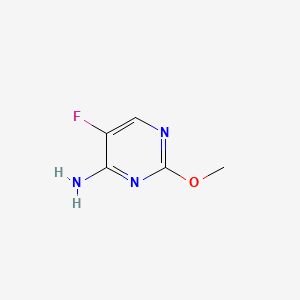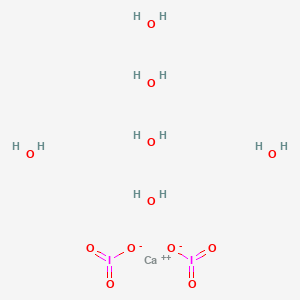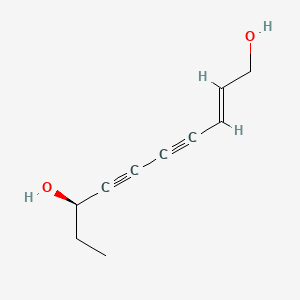
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, also known as Mecam, is a synthetic compound that has attracted significant attention from the scientific community. This compound is a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that plays a crucial role in the regulation of glutamatergic neurotransmission. Mecam has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Applications De Recherche Scientifique
Methoxyacetate and Histone Modification
Methoxyacetate (MAA), a metabolite of several glycol ethers, is known for its teratogenic and testicular toxicant properties in animals. It inhibits histone deacetylase, suggesting its involvement in epigenetic phenomena through histone modification mechanisms. This inhibition may associate MAA with teratogenicity and testicular disorders, highlighting a possible adverse-outcome pathway where histone deacetylase inhibition plays a role through early events such as p21 activation. Moreover, the relationship between one-carbon transferring folate/S-adenosyl methionine cycle and testicular metabolisms of sarcosine and creatine might be envisioned, pointing to the significance of studying similar compounds for understanding epigenetic regulation and reproductive toxicology (Yamazoe, Yamada, & Mitsumori, 2015).
Aspartame Metabolism
The metabolism of aspartame, a well-known artificial sweetener, breaks down into aspartic acid, phenylalanine, and methanol. Understanding the metabolic pathways of aspartate from aspartame could provide insights into how related compounds, including those with methoxy groups and complex amino acids structures, are metabolized and utilized in biological systems. Approximately 70% of 14C from [asp-14C]-aspartame is converted in the monkey to 14CO2, with some aspartate converting to alanine by decarboxylation. This process shows how modifications in amino acids and the incorporation of methoxy groups might affect their metabolic fate and roles within organisms (Ranney & Oppermann, 1979).
Alanine Dehydrogenase and its Applications
Alanine dehydrogenase (AlaDH) is a microbial enzyme catalyzing the reversible conversion of L-alanine to pyruvate, central to microbial metabolism. Its applications in the pharmaceutical, environmental, and food industries due to its role in redox balancing and amino acid synthesis are of interest. Exploring similar enzymes and their roles in metabolizing compounds with methoxy groups or complex amino acids could uncover new applications in biotechnology and synthetic biology (Dave & Kadeppagari, 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine involves the protection of the carboxylic acid group, followed by the introduction of the methoxyacetate group at the amino terminus, and the subsequent deprotection of the carboxylic acid group. The methyl and carboxy groups are then introduced using standard chemical reactions.", "Starting Materials": [ "Alanine", "2-Methoxyacetic acid", "2-Carboxy-6-methylphenol", "Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol", "Ethyl acetate" ], "Reaction": [ "Protection of the carboxylic acid group using DCC and DMF", "Introduction of the methoxyacetate group using DIPEA and 2-methoxyacetic acid", "Deprotection of the carboxylic acid group using HCl and NaOH", "Introduction of the methyl group using 2-carboxy-6-methylphenol and DCC", "Introduction of the carboxy group using alanine and DCC", "Purification of the compound using methanol and ethyl acetate" ] } | |
Numéro CAS |
104390-56-9 |
Formule moléculaire |
C14H17NO6 |
Poids moléculaire |
295.291 |
Nom IUPAC |
2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid |
InChI |
InChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20) |
Clé InChI |
WFTHOCDLKYPFJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)COC)C(=O)O |
Synonymes |
2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid; (±)-2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)





![[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B592685.png)